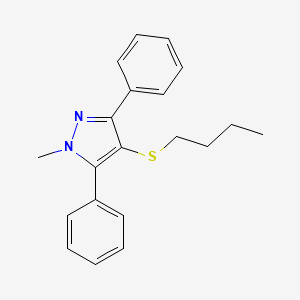
4-(Butylsulfanyl)-1-methyl-3,5-diphenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Butylsulfanyl)-1-methyl-3,5-diphenyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a butylsulfanyl group, a methyl group, and two phenyl groups attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 4-(Butylsulfanyl)-1-methyl-3,5-diphenyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-3,5-diphenylpyrazole with butylsulfanyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation of the sulfanyl group. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
4-(Butylsulfanyl)-1-methyl-3,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate, sodium hydride), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used but can include sulfoxides, sulfones, and substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Butylsulfanyl)-1-methyl-3,5-diphenyl-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound for the development of new therapeutic agents. Its structure-activity relationship is studied to optimize its pharmacological properties.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It is also investigated for its potential use in agrochemicals and other industrial applications.
Wirkmechanismus
The mechanism of action of 4-(Butylsulfanyl)-1-methyl-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
4-(Butylsulfanyl)-1-methyl-3,5-diphenyl-1H-pyrazole can be compared with other similar compounds, such as:
4-(Butylsulfanyl)-4’-cyanobiphenyl: This compound has a similar butylsulfanyl group but differs in the core structure, which is a biphenyl instead of a pyrazole. It exhibits different chemical and physical properties due to the difference in the core structure.
3,4,5,6-Tetra(tert-butylsulfanyl)phthalonitrile: This compound contains multiple butylsulfanyl groups attached to a phthalonitrile core. It is used in different applications, such as the synthesis of phthalocyanine derivatives.
4-[(Butylsulfanyl)methyl]-3,5-dimethylisoxazole: This compound has a similar butylsulfanyl group but is based on an isoxazole core. It exhibits different reactivity and biological activities compared to the pyrazole derivative.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
60628-11-7 |
|---|---|
Molekularformel |
C20H22N2S |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
4-butylsulfanyl-1-methyl-3,5-diphenylpyrazole |
InChI |
InChI=1S/C20H22N2S/c1-3-4-15-23-20-18(16-11-7-5-8-12-16)21-22(2)19(20)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |
InChI-Schlüssel |
IMJDOPWSZWSKMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=C(N(N=C1C2=CC=CC=C2)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















